1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound that has been the subject of various studies due to its potential applications and reactivity. The compound is characterized by the presence of a nitrophenyl group and a pyrrole ring, which makes it an interesting target for synthetic and medicinal chemistry research .
Synthesis Analysis
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been explored in the literature. For example, a study demonstrated a "one-pot" cascade approach to 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes, providing insights into the practical reactions and plausible mechanisms involved in the synthesis process .
Molecular Structure Analysis
The molecular structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been investigated experimentally and theoretically in related studies. These analyses have provided valuable information about the optimized structure, vibrational frequencies, and charge distribution within the molecule, shedding light on its stability and potential reactivity .
Chemical Reactions Analysis
The compound's reactivity has been explored in the context of nucleophilic substitution reactions in indole chemistry. Studies have highlighted its role as a versatile electrophile, demonstrating regioselective reactions with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives, showcasing its potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde have been characterized in various studies, providing insights into its spectroscopic data, stability, and potential applications in nonlinear optics. Additionally, molecular docking studies have indicated potential pharmacological activities, suggesting its relevance in drug discovery and development .
References:
- "One-pot" cascade approach to 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes
- Infrared spectrum, structural and optical properties and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 1,4-Dihydro-4-(nitromethyl)-2-phenyl-1-tosylquinoline-3-carbaldehyde
- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles
Scientific Research Applications
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines
This compound is a derivative of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde and has been studied in the field of Organic Chemistry . These compounds have been synthesized by the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The chemical structures of the synthesized compounds were elucidated by the analysis of their IR, 1H- and 13C-NMR spectral data . Triazole derivatives, which this compound is a part of, have shown a wide range of biological and pharmacological activities .
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
This compound is another derivative of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde and has been synthesized by the reaction of an α,β-unsaturated ketone with hydrazine hydrate and formic acid . The specific scientific field, application, methods of application, and outcomes are not detailed in the source.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activity.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(3-nitrophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWIANLJTWYNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346436 |
Source
|
Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
85841-67-4 |
Source
|
Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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